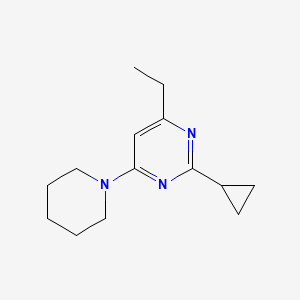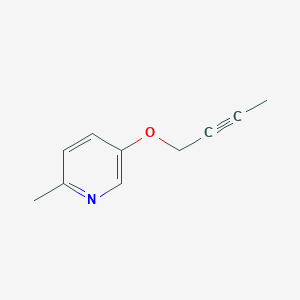
2-Cyclopropyl-4-ethyl-6-(piperidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-4-ethyl-6-(piperidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl, ethyl, and piperidinyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-ethyl-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Ullmann nucleophilic substitution reaction can be employed to form the C-N bond at the C6 position of the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments (e.g., temperature, pressure) is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-4-ethyl-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Cyclopropyl-4-ethyl-6-(piperidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-ethyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Piperidine Derivatives: These compounds share the piperidine moiety and exhibit similar pharmacological properties.
Pyrimidine Derivatives: These compounds share the pyrimidine ring and are used in various medicinal applications.
Uniqueness: 2-Cyclopropyl-4-ethyl-6-(piperidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of cyclopropyl, ethyl, and piperidinyl groups on the pyrimidine ring differentiates it from other similar compounds .
Properties
Molecular Formula |
C14H21N3 |
|---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
2-cyclopropyl-4-ethyl-6-piperidin-1-ylpyrimidine |
InChI |
InChI=1S/C14H21N3/c1-2-12-10-13(17-8-4-3-5-9-17)16-14(15-12)11-6-7-11/h10-11H,2-9H2,1H3 |
InChI Key |
CSJIEQJYTQIRJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12233132.png)
![N-[2-(trifluoromethoxy)phenyl]oxane-4-carboxamide](/img/structure/B12233137.png)
![2-(4-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B12233140.png)
![1-ethyl-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12233151.png)
![3-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B12233161.png)
![5-({1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12233173.png)
![5-Fluoro-4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine](/img/structure/B12233181.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine](/img/structure/B12233182.png)
![1-(3-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12233183.png)
![1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B12233186.png)
![2-[(4-Fluorophenyl)sulfanyl]-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B12233194.png)

![4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B12233197.png)

